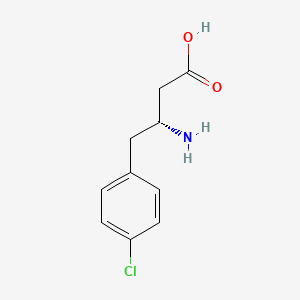

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-3-Amino-4-(4-chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H12ClNO2 . It is also known as ®-Baclofen . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of ®-3-Amino-4-(4-chlorophenyl)butanoic acid is characterized by the presence of an amino group and a carboxylate residue . The molecules crystallize in a zwitterionic configuration .Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.66 . It is a solid at room temperature . The compound has a flash point of 174.1°C, a boiling point of 364.3°C at 760 mmHg, and a melting point of 171-174°C .Scientific Research Applications

Medicine: Muscle Relaxant and Alcohol Dependence Treatment

®-3-Amino-4-(4-chlorophenyl)butanoic acid, also known as Baclofen , is primarily used as a muscle relaxant. It is an artificial GABA receptor agonist that has been used to treat muscle spasticity . Additionally, Baclofen has been approved in France as an alternative medication for treating alcohol dependence .

Biochemistry: Enantiopure Drug Synthesis

In biochemistry, the enantiopure form of Baclofen is significant due to its therapeutic effects, as only the ®-enantiomer mediates the desired medicinal properties . This has led to the development of synthetic routes towards enantiopure ®-Baclofen .

Pharmacology: Non-Addictive Drug Development

Pharmacologically, ®-Baclofen is recognized as a non-addictive treatment option. Its role as an artificial GABA receptor agonist makes it a subject of interest in the development of non-addictive pharmacological therapies .

Neuroscience: GABA Receptor Agonist Research

In neuroscience, ®-Baclofen’s function as a GABA receptor agonist is crucial. It is frequently used in research to understand the mechanisms of muscle spasticity and to explore new treatments for related neurological conditions .

Organic Chemistry: Crystal Engineering

Organic chemists utilize ®-Baclofen in crystal engineering to form multicomponent crystals with coformers of different acidic strengths and molecular sizes. This aids in the exploration of conformational flexibility and synthon versatility .

Analytical Chemistry: Structural Analysis

Analytical chemists are interested in the structural analysis of ®-Baclofen. The compound’s single-crystal XRD-based structure without any co-crystallized substances provides insights into its zwitterionic configuration and supramolecular features .

Chemical Engineering: Synthesis and Stability

In chemical engineering, the focus is on the synthesis and stability of ®-Baclofen. The establishment of synthetic routes and the analysis of its polymorphic forms are key areas of research .

Materials Science: Supramolecular Chemistry

Materials scientists study ®-Baclofen for its supramolecular chemistry applications. The compound’s ability to form strong hydrogen bonds and C—H Cl bonds in its crystal structure is of particular interest for developing new materials .

Mechanism of Action

Target of Action

The primary target of ®-3-Amino-4-(4-chlorophenyl)butanoic acid, also known as ®-Baclofen, is the gamma-aminobutyric acid type B (GABA-B) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

®-3-Amino-4-(4-chlorophenyl)butanoic acid acts as a selective agonist for the GABA-B receptor . By binding to this receptor, it enhances the receptor’s inhibitory effects, leading to hyperpolarization of neurons and a decrease in the release of excitatory neurotransmitters .

Biochemical Pathways

The activation of the GABA-B receptor by ®-3-Amino-4-(4-chlorophenyl)butanoic acid leads to the inhibition of adenylate cyclase, reducing the formation of cyclic adenosine monophosphate (cAMP). This results in decreased neuronal excitability and transmission .

Pharmacokinetics

®-3-Amino-4-(4-chlorophenyl)butanoic acid is rapidly and extensively absorbed and eliminated . Absorption may be dose-dependent, being reduced with increasing doses . It is excreted primarily by the kidney in unchanged form, and there is relatively large intersubject variation in absorption and/or elimination .

Result of Action

The molecular and cellular effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid’s action include sedation, somnolence, ataxia, and respiratory and cardiovascular depression . These effects are due to its general central nervous system depressant properties .

Action Environment

The action, efficacy, and stability of ®-3-Amino-4-(4-chlorophenyl)butanoic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and bioavailability . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3R)-3-amino-4-(4-chlorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYHDQUYYVDIPY-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420714 |

Source

|

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

678969-21-6 |

Source

|

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)

![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)

![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)

![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)

![3-[(2-Fluorophenyl)thio]propanoic acid](/img/structure/B1353648.png)